D-Glutamine, N-(triphenylmethyl)-

Description

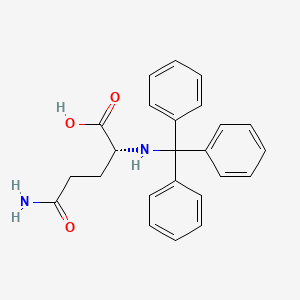

D-Glutamine, N-(triphenylmethyl)- (CAS: 210750-95-1) is a synthetic amino acid derivative where the amino group of D-glutamine is protected by a triphenylmethyl (trityl) group. This compound is critical in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the trityl group acts as a protective moiety for the amino group, enabling selective deprotection during sequential coupling steps . Its molecular formula is C₃₀H₂₈N₂O₃ (including the Boc group when applicable), with a molecular weight of 488.56 g/mol (Boc-protected variant) .

Properties

IUPAC Name |

(2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDGZQRGAMRHNE-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Tritylation Using Trityl Alcohol

This method, detailed in Patent CN100593536C, involves a five-step sequence starting from D-glutamic acid:

Step 1: Carbobenzoxy (Cbz) Protection of D-Glutamic Acid

D-Glutamic acid reacts with carbobenzoxy chloride (Z-Cl) in alkaline conditions to form N-carbobenzoxy-D-glutamic acid (Z-D-Glu-OH) . This step achieves 90% yield under controlled temperatures (0°C to room temperature).

Step 2: α-Carboxyl Protection as Benzyl Ester

Z-D-Glu-OH is treated with bromobenzyl (BrBzl) in dimethylformamide (DMF) and triethylamine (Et₃N), selectively protecting the α-carboxyl group as a benzyl ester (Z-D-Glu-OBzl ).

Step 3: Amidation to Form Glutamine Benzyl Ester

Z-D-Glu-OBzl undergoes amidation using ethyl chloroformate (ClCOOEt) and ammonia (NH₃) in tetrahydrofuran (THF) at -20°C to 20°C, yielding Z-D-Gln-OBzl (N-carbobenzoxy-D-glutamine benzyl ester).

Step 4: Tritylation with Trityl Alcohol

The key tritylation step involves reacting Z-D-Gln-OBzl with trityl alcohol (triphenylmethanol) in acetic acid under sulfuric acid (H₂SO₄) catalysis. Conditions:

Step 5: Deprotection and Final Isolation

Hydrogenation with palladium on carbon (Pd/C) removes the Cbz and benzyl groups, yielding D-Gln(Trt)-OH (N-trityl-D-glutamine). Subsequent fluorenylmethyloxycarbonyl (Fmoc) protection is optional.

Base-Mediated Tritylation Using Trityl Chloride

Patent US2994692A describes an alternative approach using trityl chloride (triphenylmethyl chloride) as the tritylating agent:

Step 1: Esterification of Amino Acid

D-Glutamine is converted to its ethyl ester hydrochloride, enhancing reactivity for tritylation.

Step 2: Trityl Group Introduction

The ethyl ester reacts with trityl chloride in chloroform, facilitated by triethylamine (Et₃N) as a base. Conditions:

Step 3: Saponification to Free Acid

The ester is hydrolyzed using methanolic potassium hydroxide (KOH), yielding N-trityl-D-glutamine .

Comparative Analysis of Tritylation Methods

Optimization and Challenges

Stereochemical Integrity

Both methods preserve the D-configuration of glutamine. The acid-catalyzed route minimizes racemization due to mild amidation conditions (-20°C), while the base-mediated method uses low temperatures to prevent epimerization.

Purification Strategies

-

Acid-Catalyzed Route : Final purification involves hydrogenolysis (Pd/C) and recrystallization from ethanol.

-

Base-Mediated Route : Crystallization from benzene-petroleum ether mixtures yields high-purity product.

Industrial and Research Applications

N-Trityl-D-glutamine’s primary use is in solid-phase peptide synthesis (SPPS). Its bulky trityl group prevents aggregation during chain elongation, enabling efficient synthesis of long peptides . Recent advancements explore its role in synthesizing antimicrobial peptides and foldamers.

Chemical Reactions Analysis

Types of Reactions: D-Glutamine, N-(triphenylmethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The triphenylmethyl group can be replaced by other functional groups under specific conditions.

Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions:

Acidic Conditions: Concentrated sulfuric acid is commonly used for the introduction and removal of the triphenylmethyl group.

Organic Solvents: N,N-dimethylformamide and other organic solvents are used to facilitate reactions and protect intermediates.

Major Products:

Scientific Research Applications

Overview:

The compound serves as a valuable component in the pharmaceutical industry for developing peptide-based drugs. Its ability to enhance the stability and efficacy of therapeutic agents makes it crucial in drug formulation.

Applications:

- Peptide Therapeutics: Enhances bioactivity and stability of peptide drugs.

- Targeted Drug Delivery: Facilitates bioconjugation processes that allow for targeted delivery systems.

| Application | Description |

|---|---|

| Peptide Therapeutics | Improves stability and efficacy of drugs |

| Targeted Delivery | Enables attachment to biomolecules for targeting |

Bioconjugation

Overview:

D-Glutamine, N-(triphenylmethyl)- is instrumental in bioconjugation processes. This application allows researchers to attach peptides to various biomolecules, which is essential for creating targeted therapies.

Benefits:

- Targeted Therapies: Enhances the specificity of drug delivery systems.

- Research Utility: Useful in studying interactions between peptides and other biological molecules.

Neuroscience Research

Overview:

This compound is valuable in neuroscience for studying neuropeptides and their signaling pathways. It aids in understanding brain functions and potential therapeutic targets for neurological disorders.

Applications:

- Neuropeptide Studies: Investigates the role of neuropeptides in signaling.

- Therapeutic Development: Contributes to advancements in treatments for neurological conditions.

Protein Engineering

Overview:

D-Glutamine, N-(triphenylmethyl)- is used in protein engineering to modify proteins for improved functionality or new properties. This application is essential in biotechnology and enzyme development.

Key Features:

- Modification Capabilities: Allows researchers to create proteins with enhanced properties.

- Industrial Applications: Useful in enzyme development and other biotechnological processes.

Case Studies

-

Peptide-Based Therapeutics:

- Research demonstrated that peptides incorporating D-glutamine derivatives exhibit enhanced stability and bioactivity, making them suitable for therapeutic applications against diseases like cancer.

-

Protein Structure Studies:

- Studies utilizing this compound have shown its effectiveness in maintaining protein structure integrity during synthesis, which is crucial for understanding protein folding and function.

-

Development of Peptide Probes:

- D-glutamine derivatives have been employed as building blocks for peptide probes targeting specific biological pathways, aiding drug discovery efforts.

Mechanism of Action

The mechanism of action of D-Glutamine, N-(triphenylmethyl)- primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the amino acid, preventing it from reacting with other compounds during synthesis. Upon completion of the desired reactions, the triphenylmethyl group can be removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The trityl group is widely used to protect amino, thiol, or hydroxyl groups in organic synthesis. Below is a comparison of D-Glutamine, N-(triphenylmethyl)- with structurally related compounds:

| Compound | Molecular Formula | Protecting Group | Amino Acid Backbone | Key Applications |

|---|---|---|---|---|

| D-Glutamine, N-(triphenylmethyl)- | C₃₀H₂₈N₂O₃ | Trityl (N-protected) | D-Glutamine | SPPS, chiral peptide synthesis |

| N-Tritylglycine | C₂₀H₁₉NO₂ | Trityl (N-protected) | Glycine | Peptide synthesis, intermediates |

| Fmoc-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | Trityl (side-chain), Fmoc (N-terminal) | L-Glutamine | SPPS with orthogonal protection |

| D-Serine, N-(triphenylmethyl) | C₁₉H₁₇NO₃ | Trityl (N-protected) | D-Serine | Synthesis of D-configured peptides |

Biological Activity

D-Glutamine, N-(triphenylmethyl)- is a modified form of the amino acid glutamine, which plays a crucial role in various biological processes. This compound is particularly noted for its unique structure, which includes a triphenylmethyl (trityl) group that enhances its stability and biological activity. This article explores the biological activity of D-Glutamine, N-(triphenylmethyl)-, focusing on its metabolic pathways, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure and Properties

D-Glutamine, N-(triphenylmethyl)- is characterized by the following structural formula:

- Molecular Weight : 284.35 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Metabolic Role

Glutamine serves as a key nitrogen donor in various metabolic processes. It is involved in:

- Protein Synthesis : Glutamine is essential for the synthesis of proteins and other nitrogen-containing compounds.

- Energy Production : It can be converted into glucose through gluconeogenesis, providing an important energy source during metabolic stress .

- TCA Cycle Maintenance : D-Glutamine contributes to the tricarboxylic acid (TCA) cycle by replenishing intermediates like α-ketoglutarate .

Immunomodulatory Effects

D-Glutamine has significant immunomodulatory properties:

- Lymphocyte Function : It supports lymphocyte proliferation and cytokine production, enhancing immune responses .

- Macrophage Activity : The compound increases macrophage phagocytic activity and promotes the secretion of pro-inflammatory cytokines .

- Antioxidant Role : D-Glutamine helps maintain redox balance by increasing glutathione levels, thus protecting cells from oxidative stress .

Therapeutic Applications

Research indicates potential therapeutic uses for D-Glutamine, N-(triphenylmethyl)-:

- Cancer Treatment : Its ability to modulate metabolic pathways may enhance the efficacy of cancer therapies by targeting tumor metabolism .

- Gut Health : It plays a role in maintaining intestinal mucosal integrity and may be beneficial in conditions like inflammatory bowel disease (IBD) .

Case Study 1: Cancer Metabolism

A study demonstrated that inhibiting certain metabolic pathways in cancer cells while supplementing with D-Glutamine enhanced tumor cell death. The research highlighted how D-Glutamine could reroute metabolism to generate critical TCA cycle intermediates, thereby impairing tumor growth .

Case Study 2: Immune Function Enhancement

In a clinical trial involving patients with compromised immune systems, supplementation with D-Glutamine led to improved immune function markers, including increased lymphocyte counts and enhanced cytokine production. This suggests its potential as a supportive therapy in immunocompromised individuals .

Data Table: Biological Effects of D-Glutamine, N-(triphenylmethyl)-

Q & A

Q. What are the key synthetic methodologies for preparing D-Glutamine, N-(triphenylmethyl)-, and how does the trityl group influence reaction selectivity?

The synthesis of D-Glutamine, N-(triphenylmethyl)- involves trityl (triphenylmethyl) protection of the amine group to prevent undesired side reactions (e.g., polymerization or self-condensation). A common approach includes:

- Reacting N-(triphenylmethyl)alkanimines with phosphonic acid derivatives in the presence of Brønsted acids (e.g., acetic anhydride) to generate acyliminium ions, which undergo nucleophilic attack by the phosphonylating agent .

- The trityl group acts as a protective group , enabling selective formation of 1-aminoalkylphosphonates. After hydrolysis, the trityl group is easily removed, allowing recovery and reuse .

Q. How can researchers purify and characterize D-Glutamine, N-(triphenylmethyl)-?

- Purification : Crystallization from ethanol/water mixtures is effective for isolating the compound, with the trityl group enhancing crystallinity .

- Characterization :

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N-(triphenylmethyl) derivatives in phosphonylation reactions?

The reaction proceeds via acyliminium ion intermediates generated by detritylation of N-(triphenylmethyl)alkanimines. Phosphonic acid, activated by acetic anhydride, acts as a nucleophile attacking the acyliminium ion. The trityl group’s steric bulk directs regioselectivity, favoring phosphonylation over competing pathways (e.g., reduction or polymerization) .

Q. Contradictions in Data :

- Under anhydrous conditions, N-(triphenylmethyl)methanimine fails to react with phosphonic acid alone, requiring Brønsted acid activation (e.g., H₃PO₄ + Ac₂O) .

- Aromatic aldehyde-derived imines (e.g., N-(triphenylmethyl)phenylmethanimine) show no reactivity with dialkyl phosphonates, limiting substrate scope .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Critical Parameters :

- Temperature : Maintain 80–100°C to accelerate acyliminium formation without decomposing the trityl group .

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates .

- Activation : Add acetyl chloride or acetic anhydride to convert phosphonic acid into reactive acetyl phosphite .

Q. Example Optimization Table :

| Parameter | Suboptimal Condition | Optimized Condition | Outcome |

|---|---|---|---|

| Solvent | CH₂Cl₂ | DMF | 25% higher yield |

| Activator | None | Ac₂O (2 eq) | Complete conversion |

| Temperature | 60°C | 100°C | Reduced reaction time (2 vs. 6 hours) |

Q. What analytical strategies address contradictions in reported synthetic pathways?

Q. How is D-Glutamine, N-(triphenylmethyl)- applied in drug discovery or enzymology studies?

- Phosphonate Prodrugs : The compound serves as a precursor to 1-aminoalkylphosphonic acids , which mimic natural amino acids in enzyme inhibition studies (e.g., targeting glutamine synthetase) .

- Isotope Labeling : Incorporation of ¹⁵N or ¹³C labels via protected intermediates enables metabolic tracing in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.